REACTION_CXSMILES
|
[Zn](C)[CH3:2].Cl[C:5]1[C:14]2[C:9](=[CH:10][C:11]([O:17][CH3:18])=[C:12]([O:15][CH3:16])[CH:13]=2)[N:8]=[CH:7][C:6]=1[N+:19]([O-:21])=[O:20]>O.O=O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:16][O:15][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][C:11]=1[O:17][CH3:18])[N:8]=[CH:7][C:6]([N+:19]([O-:21])=[O:20])=[C:5]2[CH3:2] |f:4.5.6.7|
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Name
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|
Quantity
|
15.35 mL
|
Type
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reactant
|
Smiles
|
[Zn](C)C
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Name
|
|
Quantity
|
7.5 g
|
Type
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reactant
|
Smiles
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ClC1=C(C=NC2=CC(=C(C=C12)OC)OC)[N+](=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Name
|
|
Quantity
|
65 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
giving a solution
|
Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
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Type
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EXTRACTION
|
Details
|
the mixture is extracted with ethyl acetate (60 ml)
|
Type
|
CUSTOM
|
Details
|
After separation
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Type
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WASH
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Details
|
the organic phase is washed with a little hydrochloric acid (1.0 M, 5 ml)
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Type
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EXTRACTION
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Details
|
The aqueous phase is extracted three times with ethyl acetate (60 ml each time)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography over flash silica gel (solvent cyclohexane/ethyl acetate 2:1, parts by volume)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=C(C=NC2=CC1OC)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.44 mmol | |
AMOUNT: MASS | 5.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 127.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |